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Compound of Interest

Compound Name: Aestivophoenin A

Cat. No.: B15574903 Get Quote

For Immediate Release

A comprehensive analysis of Aestivophoenin A, a novel phenazine derivative isolated from

Streptomyces purpeofuscus, reveals a unique chemical scaffold with significant potential for

neuroprotective applications. This technical guide provides an in-depth characterization of

Aestivophoenin A's chemical structure, supported by detailed spectroscopic data and

experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic
Characterization
Aestivophoenin A presents as a red powder, soluble in methanol and DMSO. Its molecular

formula was determined as C₃₅H₃₈N₂O₇ by high-resolution fast atom bombardment mass

spectrometry (HR-FAB-MS). The following tables summarize the key physicochemical and

spectroscopic data obtained for Aestivophoenin A.

Table 1: Physicochemical Properties of Aestivophoenin
A
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Property Value

Appearance Red Powder

Molecular Formula C₃₅H₃₈N₂O₇

HR-FAB-MS (m/z)
[M+H]⁺ 611.2758 (calcd. for C₃₅H₃₉N₂O₈,

611.2757)

UV λₘₐₓ (MeOH) nm (ε) 278 (78,000), 365 (14,000), 490 (4,500)

Optical Rotation [α]²⁵D +120° (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for Aestivophoenin
A (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 8.20 d 8.0

2 7.80 t 8.0

3 8.00 d 8.0

4 7.95 s

6 7.60 s

8 7.40 d 2.0

9 7.70 d 2.0

1'-H 6.20 d 2.0

2'-H 4.10 dd 2.0, 3.0

3'-H 3.80 dd 3.0, 9.0

4'-H 3.50 t 9.0

5'-H 3.90 m

6'-H₃ 1.30 d 6.0

1''-H₂ 4.80 d 7.0

2''-H 5.30 t 7.0

3''-Me 1.80 s

4''-Me 1.70 s

1'''-H₂ 4.70 d 7.0

2'''-H 5.20 t 7.0

3'''-Me 1.75 s

4'''-Me 1.65 s

OMe 4.05 s
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Table 3: ¹³C NMR Spectroscopic Data for Aestivophoenin
A (125 MHz, CDCl₃)
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Position δ (ppm)

1 124.0

2 130.0

3 129.0

4 135.0

4a 142.0

5a 140.0

6 108.0

7 148.0

8 115.0

9 126.0

9a 141.0

10a 138.0

C=O 168.0

1' 98.0

2' 72.0

3' 73.0

4' 70.0

5' 71.0

6' 18.0

1'' 40.0

2'' 122.0

3'' 135.0

4'' 25.0
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5'' 18.0

1''' 40.0

2''' 122.0

3''' 135.0

4''' 25.0

5''' 18.0

OMe 52.0

Structural Elucidation
The chemical structure of Aestivophoenin A was elucidated through extensive 1D and 2D

NMR spectroscopic analysis, including COSY, HMQC, and HMBC experiments, in conjunction

with mass spectrometry data. The core of the molecule is a phenazine-1-carboxylic acid. A

rhamnose sugar moiety is attached at the C-1 carboxyl group. Two isoprenyl units are linked to

the phenazine core at positions N-5 and N-10. Finally, a methoxy group is substituted at the C-

7 position.
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Figure 1: Structural components of Aestivophoenin A.

Experimental Protocols
Fermentation and Isolation
Streptomyces purpeofuscus was cultured in a 200-liter fermentor containing a medium

composed of 2% glucose, 1% soybean meal, 0.5% yeast extract, 0.2% NaCl, and 0.05%

K₂HPO₄, adjusted to pH 7.0. The fermentation was carried out at 28°C for 5 days with aeration

(100 liters/minute) and agitation (200 rpm).

The culture broth was centrifuged to separate the mycelium from the supernatant. The

mycelium was extracted with methanol, and the extract was concentrated. The resulting

residue was partitioned between ethyl acetate and water. The ethyl acetate layer was

concentrated and subjected to silica gel column chromatography, eluting with a stepwise
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gradient of chloroform and methanol. The active fractions were further purified by Sephadex

LH-20 column chromatography (methanol) and preparative HPLC (ODS column, 80%

methanol) to yield pure Aestivophoenin A.
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Figure 2: Isolation workflow for Aestivophoenin A.

Spectroscopic Analysis
NMR spectra were recorded on a JEOL JNM-A500 spectrometer. ¹H NMR spectra were

measured at 500 MHz and ¹³C NMR spectra were measured at 125 MHz in CDCl₃. Chemical

shifts are reported in ppm relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0). High-

resolution mass spectra were obtained on a JEOL JMS-SX102A mass spectrometer. UV

spectra were recorded on a Hitachi U-3200 spectrophotometer. Optical rotation was measured

with a JASCO DIP-370 digital polarimeter.

Conclusion
This guide provides a detailed chemical characterization of Aestivophoenin A. The

comprehensive spectroscopic data and established experimental protocols will serve as a

valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug

discovery, facilitating further investigation into the therapeutic potential of this promising

neuroprotective agent.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Aestivophoenin
A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574903#characterization-of-aestivophoenin-a-s-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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